![molecular formula C14H14N4O3 B14620732 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 59048-03-2](/img/structure/B14620732.png)
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures that play essential roles in biological systems, including as enzyme cofactors and pigments . This compound is characterized by its unique chemical structure, which includes a methoxy group and three methyl groups attached to a benzo[g]pteridine core.
準備方法
The synthesis of 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the construction of the pteridine ring system followed by functional group modifications. One common synthetic route starts with the formation of the pyrimidine ring, which is then fused with a pyrazine ring to form the pteridine core . The methoxy and methyl groups are introduced through nucleophilic substitution reactions and methylation processes, respectively. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to achieve high yields and purity .
化学反応の分析
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . It may also interact with nucleic acids, affecting DNA and RNA synthesis and function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
Tetrahydrobiopterin: A cofactor for hydroxylase enzymes involved in neurotransmitter synthesis.
Folic Acid: A vitamin essential for DNA synthesis and repair.
Lumazine: A precursor in the biosynthesis of riboflavin (vitamin B2).
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
特性
CAS番号 |
59048-03-2 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC名 |
8-methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-7-5-8-9(6-10(7)21-4)16-12-11(15-8)13(19)18(3)14(20)17(12)2/h5-6H,1-4H3 |
InChIキー |
URESJLMVQFGRIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



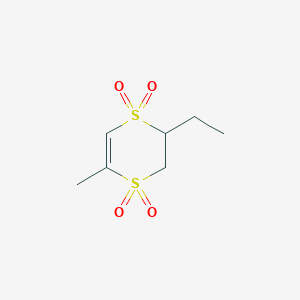
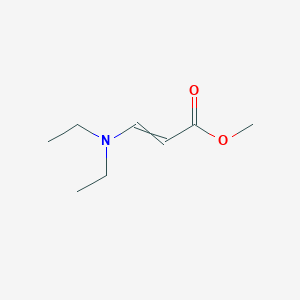
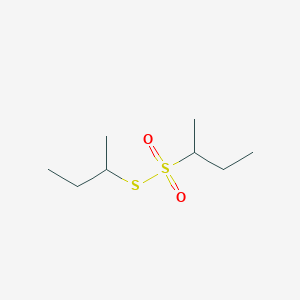
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
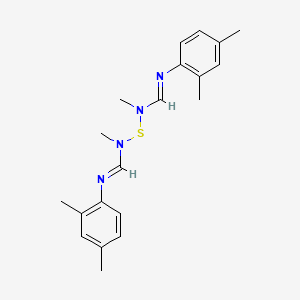
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
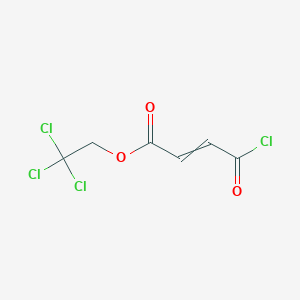
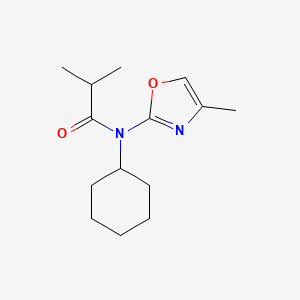
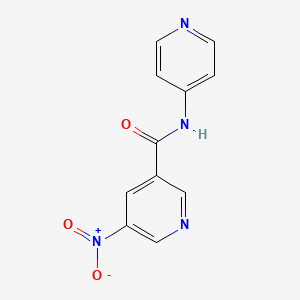
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
